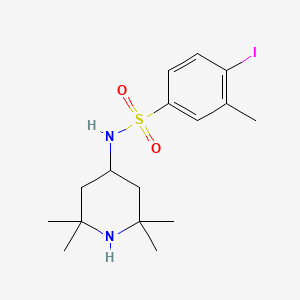
(R)-5-Chloro-2-(piperazin-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Chloro-2-(piperazin-2-yl)benzoic acid is a chemical compound that features a piperazine ring attached to a benzoic acid moiety with a chlorine substituent at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-2-(piperazin-2-yl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-BOC-3-hydroxymethyl piperazine.
Intermediate Formation: This intermediate undergoes demethylation and subsequent triflate formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Chloro-2-(piperazin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
®-5-Chloro-2-(piperazin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of ®-5-Chloro-2-(piperazin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-(piperazin-2-yl)benzoic acid
- (S)-2-(piperazin-2-yl)acetonitrile
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
®-5-Chloro-2-(piperazin-2-yl)benzoic acid is unique due to the presence of the chlorine substituent at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .
Propriétés
Formule moléculaire |
C11H13ClN2O2 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
5-chloro-2-[(2R)-piperazin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H13ClN2O2/c12-7-1-2-8(9(5-7)11(15)16)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2,(H,15,16)/t10-/m0/s1 |
Clé InChI |
BHTOGNQUQJZWSS-JTQLQIEISA-N |
SMILES isomérique |
C1CN[C@@H](CN1)C2=C(C=C(C=C2)Cl)C(=O)O |
SMILES canonique |
C1CNC(CN1)C2=C(C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13365544.png)
![2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13365549.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365550.png)


![3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B13365559.png)


![(1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)acetic acid](/img/structure/B13365574.png)
![N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13365575.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365597.png)
![2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365615.png)
![5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13365620.png)
